N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N6O/c25-17(12-7-9-19-10-8-12)22-18-21-16(23-24-18)6-5-13-11-20-15-4-2-1-3-14(13)15/h1-4,7-11,20H,5-6H2,(H2,21,22,23,24,25) |
InChI Key |
FUEHDONCOJNXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole-3-Acetic Acid
Indole-3-acetic acid undergoes esterification with ethanol in the presence of sulfuric acid to yield ethyl indole-3-acetate (75–85% yield). Subsequent hydrazinolysis with hydrazine hydrate in refluxing ethanol produces indole-3-acetohydrazide (90–96% yield).
Reaction Conditions:
Formation of the Ethylenediamine Linker
Reduction of indole-3-acetohydrazide using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields 3-(2-aminoethyl)-1H-indole (68–72% yield). Alternative methods employ catalytic hydrogenation with Pd/C under H₂ pressure.
Construction of the 1,2,4-Triazole Core
Cyclization of Thiosemicarbazide Derivatives
The triazole ring is synthesized via cyclization of thiosemicarbazide intermediates . Reacting 3-(2-aminoethyl)-1H-indole with carbon disulfide (CS₂) in basic ethanol generates potassium hydrazinecarbodithioate , which undergoes cyclization in aqueous KOH to form 5-substituted-1,2,4-triazole-3-thiones (75–88% yield).
Key Reaction:
Functionalization of the Triazole Ring
The thione group at position 3 of the triazole is substituted via nucleophilic displacement. Treatment with pyridine-4-carbonyl chloride in dichloromethane (DCM) and pyridine introduces the carboxamide group, yielding This compound (65–78% yield).
Optimization Note:
Alternative Routes via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A modular approach involves synthesizing an alkyne-functionalized indole and an azide-containing pyridine carboxamide . The Huisgen cycloaddition under Cu(I) catalysis forms the triazole ring with high regioselectivity (1,4-disubstituted triazole).
Procedure:
-
Indole-alkyne synthesis: Propargylation of 3-(2-aminoethyl)-1H-indole with propargyl bromide (yield: 70–75%).
-
Azide preparation: Conversion of pyridine-4-carboxamide to the corresponding azide using NaN₃ and DPPA (yield: 80–85%).
-
CuAAC reaction: CuSO₄·5H₂O (catalytic), sodium ascorbate, H₂O/tert-BuOH (1:1), 50°C, 12 hours (yield: 85–90%).
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Thiosemicarbazide Cyclization | 75–88% | High atom economy, minimal byproducts | Requires toxic CS₂ and harsh bases |
| CuAAC Click Chemistry | 85–90% | Regioselective, mild conditions | Multi-step azide/alkyne preparation |
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
For bulk synthesis, the thiosemicarbazide cyclization route is preferred due to lower catalyst costs and scalability. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C19H20N6O3
- Molecular Weight : 380.4 g/mol
- CAS Number : 1401599-17-4
The structural composition includes a pyridine ring, an indole moiety, and a triazole unit, which contribute to its biological activities.
Antimicrobial Activity
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide has demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . In particular, compounds with similar structural frameworks have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have revealed that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds related to N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine have been shown to exhibit cytotoxic effects against breast cancer (MDA-MB-231), lung cancer (H460), and colon cancer (HT-29) cell lines with IC50 values significantly lower than those of conventional chemotherapeutics like sorafenib .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of triazole derivatives. The compound may act on various neurotransmitter systems and has been investigated for its potential in treating neurodegenerative diseases . The presence of the indole structure is particularly relevant as indole derivatives are known for their neuroprotective activities.
Synthesis and Derivative Development
The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine involves several steps that typically include the formation of the triazole ring followed by functionalization at the pyridine and indole positions. Various synthetic routes have been explored to optimize yield and purity .
Table: Synthetic Routes for Triazole Derivatives
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine | Formation of triazole ring |
| 2 | Alkylation | Alkyl halide | Introduction of ethyl group |
| 3 | Acylation | Acyl chloride | Formation of carboxamide |
Case Study 1: Antimicrobial Efficacy
A study conducted by Hassan et al. synthesized several triazole derivatives and evaluated their antimicrobial activity against clinical strains. N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine was among those tested and exhibited promising results with MIC values comparable to standard treatments .
Case Study 2: Cancer Cell Line Testing
In a comparative study on anticancer properties, compounds similar to N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, showcasing the potential for development into effective anticancer agents .
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazole ring can enhance binding affinity and specificity, while the pyridine carboxamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Indole/Indoline Moieties
5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide
- Structure : Replaces indole with indoline (a saturated indole derivative) and positions the triazole-pyridine system similarly.
- Activity : Demonstrated inhibitory effects on Cdc34, a ubiquitin-conjugating enzyme, via molecular dynamics simulations .
- Key Difference : Indoline’s reduced aromaticity may alter binding kinetics compared to the indole-containing target compound.
McPT (N-[2-(1H-indol-3-yl)ethyl]-N-methylsulfinamino propanamide)
Triazole-Containing Analogues
Pesticidal Triazolyl Amide Derivatives
- Structure : Generic examples include N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclic amides .
- Activity : Broad-spectrum pesticides, leveraging triazole’s stability and heterocyclic amides’ target specificity.
- Comparison : The target compound’s pyridine-4-carboxamide may enhance solubility or binding vs. sulfonyl or pyrimidinyl groups in pesticidal derivatives.
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
Pyridine Carboxamide Derivatives
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structure : Uses isoxazole and thiazole instead of indole and triazole.
- Contrast : The target compound’s indole-triazole system likely offers superior enzymatic interaction vs. isoxazole-thiazole frameworks.
Data Table: Structural and Functional Comparison
*Estimated based on structural analysis.
Key Findings and Implications
- Indole vs. Indoline : Indole’s aromaticity may enhance π-stacking in enzyme binding compared to indoline’s saturated structure .
- Triazole vs. Oxadiazole : Triazole’s dual hydrogen-bonding capacity could favor pesticidal activity, while oxadiazole may improve pharmacokinetics .
- Pyridine-4-Carboxamide : This group’s polarity likely increases solubility, critical for both pharmaceutical and agricultural formulations.
Biological Activity
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure that combines an indole moiety, a triazole ring, and a pyridine carboxamide. This unique arrangement suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is C15H16N4O, with a molecular weight of approximately 284.32 g/mol. Its structure allows for diverse interactions within biological systems, which can be explored for pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial : Some compounds demonstrate significant activity against bacterial strains.
- Antidepressant and Analgesic : Indole derivatives are often linked to neuropharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
These findings suggest that the compound could inhibit cancer cell proliferation effectively.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. For example:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 12 µg/mL | |
| Compound E | Enterococcus faecalis | 8 µg/mL |
These results indicate that structural modifications can enhance antimicrobial efficacy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar triazole compounds have shown inhibition of kinases involved in cancer progression.
- Interference with DNA/RNA Synthesis : Some derivatives may disrupt nucleic acid synthesis in pathogens.
- Modulation of Neurotransmitter Systems : The indole structure suggests potential interactions with serotonin receptors.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Indole-Triazole Derivatives : A study demonstrated that derivatives with both indole and triazole rings exhibited significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.71 µM to 42.30 µM) .
- Synthesis and Evaluation : Research focused on synthesizing new derivatives showed enhanced activity against resistant bacterial strains and promising anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide?
- Methodology :
- Step 1 : Use a multi-step approach starting with indole derivatives and triazole precursors. For example, condense 3-(2-aminoethyl)indole with a pyridine-4-carboxamide-triazole intermediate under reflux conditions in ethanol or DMF with a base like K₂CO₃ .
- Step 2 : Optimize regioselectivity in triazole ring formation by controlling reaction temperature and using catalysts (e.g., triethylamine) to minimize byproducts .
- Step 3 : Purify via column chromatography and confirm structure using NMR and mass spectrometry.
Q. How can the purity and structural integrity of the compound be validated?
- Methodology :
- Melting Point Analysis : Compare observed melting points (e.g., 163–165°C for analogs) with literature values .
- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm indole NH (~10 ppm), triazole protons (~7–8 ppm), and pyridine carboxamide carbonyl (165–170 ppm in IR) .
- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths/angles, especially for the triazole-indole junction .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology :
- Store at 2–8°C in airtight, light-protected containers. For long-term stability, lyophilize and store under inert gas (e.g., argon) .
- Monitor degradation via HPLC every 6 months, particularly for hydrolytically sensitive carboxamide groups .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between This compound and structural analogs?
- Methodology :
- Comparative Assays : Test the compound alongside pesticides (e.g., triazolyl ethyl heterocycles from ) in enzymatic inhibition assays (e.g., CYP51 protozoan sterol demethylase) to identify substituent-specific effects .
- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of the indole-triazole moiety vs. azole inhibitors in CYP51 active sites .
Q. What experimental designs are suitable for evaluating its potential as a kinase or enzyme inhibitor?
- Methodology :
- High-Throughput Screening (HTS) : Use fluorescence-based assays (e.g., ATPase activity for kinases) with positive controls (e.g., staurosporine). Include substrate analogs like δ⁷-14-aminomethylenecyclopropyl-dihydrolanosterol for sterol demethylases .
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in triplicate, using recombinant enzymes (e.g., JNK2 for cancer studies) .
Q. How can computational modeling guide the optimization of its pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME to assess logP (target <5), aqueous solubility, and CYP450 metabolism. The pyridine carboxamide group may enhance solubility but reduce membrane permeability .
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of the triazole-indole hinge region in target binding pockets .
Q. What strategies mitigate challenges in crystallizing the compound for structural studies?
- Methodology :
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, DMSO/hexane) for slow vapor diffusion. Indole derivatives often crystallize in ethanol .
- Cryo-Cooling : Use liquid nitrogen to stabilize crystals during X-ray data collection, particularly for radiation-sensitive triazole rings .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity between academic studies and patent claims?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from peer-reviewed journals (e.g., CYP51 inhibition in ) vs. patent data (). Account for assay conditions (e.g., pH, co-solvents).
- Orthogonal Validation : Repeat key assays (e.g., microbial growth inhibition) using standardized protocols from Clinical and Laboratory Standards Institute (CLSI).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
